molecular formula C11H14BrN B13667300 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13667300
M. Wt: 240.14 g/mol
InChI Key: QEYSCYKOWDIRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,4-dimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinolines, while oxidation can produce quinoline derivatives .

Scientific Research Applications

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the tetrahydroquinoline ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-bromo-1,4-dimethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H14BrN/c1-8-5-6-13(2)11-4-3-9(12)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

QEYSCYKOWDIRRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2=C1C=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.